N-(1-Cyanocycloheptyl)-2-[2-(methanesulfonamidomethyl)piperidin-1-YL]acetamide
Description
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[2-(methanesulfonamidomethyl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O3S/c1-25(23,24)19-12-15-8-4-7-11-21(15)13-16(22)20-17(14-18)9-5-2-3-6-10-17/h15,19H,2-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGNEERCPGVYCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCCCN1CC(=O)NC2(CCCCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocycloheptyl)-2-[2-(methanesulfonamidomethyl)piperidin-1-YL]acetamide typically involves multiple steps:
Formation of the Cyanocycloheptyl Intermediate: This step involves the reaction of cycloheptanone with a cyanide source, such as sodium cyanide, under basic conditions to form 1-cyanocycloheptane.
Piperidine Derivative Synthesis: The piperidine ring is functionalized with a methanesulfonamide group. This can be achieved by reacting piperidine with methanesulfonyl chloride in the presence of a base like triethylamine.
Coupling Reaction: The final step involves coupling the cyanocycloheptyl intermediate with the piperidine derivative. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(1-Cyanocycloheptyl)-2-[2-(methanesulfonamidomethyl)piperidin-1-YL]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(1-Cyanocycloheptyl)-2-[2-(methanesulfonamidomethyl)piperidin-1-YL]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related acetamide derivatives, focusing on substituent effects, spectral data, and biological activities.
Table 1: Structural and Physicochemical Comparison
Table 2: Spectroscopic Data Comparison
Key Observations
Substituent Impact on Bioactivity: The target compound’s cyanocycloheptyl group may enhance membrane permeability compared to smaller substituents (e.g., tert-butyl in ) but could reduce solubility . Methanesulfonamidomethyl on piperidine provides hydrogen-bonding capacity, analogous to phenylsulfonyl groups in –2, which are linked to antibacterial activity .
Spectral Trends :
- IR spectra for sulfonamide-containing compounds (e.g., and target) show consistent SO₂ stretching (~1300 cm⁻¹) and N-H vibrations (~3400 cm⁻¹) .
- ¹H-NMR data for methoxyphenyl analogs () highlight aromatic proton shifts (6.5–8.0 ppm), absent in the target compound’s aliphatic cycloheptyl group .
Biological Activity: While direct data for the target compound are lacking, piperidine-sulfonamide hybrids (–2) exhibit antibacterial activity against Gram-positive and Gram-negative strains, suggesting a plausible mechanism for the target . cyanocycloheptyl) may alter target specificity .
Biological Activity
N-(1-Cyanocycloheptyl)-2-[2-(methanesulfonamidomethyl)piperidin-1-YL]acetamide, with the CAS number 1333526-93-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is CHNOS, with a molecular weight of 370.5 g/mol. The structure features a piperidine ring, a methanesulfonamide group, and a cyanocycloheptyl moiety, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 1333526-93-4 |
| Molecular Formula | CHNOS |
| Molecular Weight | 370.5 g/mol |
The compound's biological activity is primarily attributed to its interaction with specific biological targets, such as receptors and enzymes. The presence of the piperidine ring enhances its ability to bind to neurotransmitter receptors, potentially influencing neurochemical pathways related to pain and mood regulation.
- Neurotransmitter Receptor Interaction : The piperidine structure suggests possible interactions with dopamine and serotonin receptors, which are crucial in mood regulation and pain perception.
- Inhibition of Enzymatic Activity : The methanesulfonamide group may act as an inhibitor for certain enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. This could be linked to its ability to disrupt bacterial cell wall synthesis or inhibit metabolic pathways essential for bacterial survival.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several derivatives of piperidine compounds, including this compound. The results demonstrated significant inhibition of growth against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Methodology : The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
- Results : The compound showed an MIC of 32 µg/mL against S. aureus, indicating potent antimicrobial activity.
Study on Neuropharmacological Effects
Another study focused on the neuropharmacological effects of the compound in animal models. Behavioral assays indicated that administration of the compound resulted in reduced anxiety-like behavior in rodents, suggesting potential applications in treating anxiety disorders.
- Methodology : Rodent models were subjected to elevated plus maze tests post-administration.
- Findings : The compound significantly increased the time spent in open arms compared to controls, indicating anxiolytic effects.
Q & A
Q. What are the established synthetic routes for N-(1-Cyanocycloheptyl)-2-[2-(methanesulfonamidomethyl)piperidin-1-YL]acetamide?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting a piperidine derivative (e.g., 2-(methanesulfonamidomethyl)piperidine) with a cyanocycloheptyl-acetic acid precursor.
- Protecting group strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amines during intermediate steps .
- Purification : Column chromatography and recrystallization, followed by characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
- Example: A related compound, 2-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-N-(1-cyanocycloheptyl)acetamide, was synthesized via sulfonylation and amide bond formation, yielding a molecular weight of 363.38 g/mol .
Q. How can researchers validate the purity and stability of this compound under experimental conditions?
- Chromatography : HPLC or UPLC with UV detection (λ = 210–254 nm) to assess purity (>95%) .
- Stability studies : Accelerated stability testing in buffers (pH 4–9) at 25–40°C for 48–72 hours, monitoring degradation via LC-MS .
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .
Q. What spectroscopic techniques are most effective for structural elucidation?
- FTIR : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide I/II bands at 1650–1550 cm⁻¹) .
- NMR : ¹H NMR for piperidine ring protons (δ 2.5–3.5 ppm) and sulfonamide methyl groups (δ 3.0–3.2 ppm) .
- X-ray crystallography : Resolve stereochemistry; e.g., a related N-arylacetamide derivative showed a planar amide bond and piperidine chair conformation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Core modifications : Replace the cyanocycloheptyl group with spirocyclic or bicyclic analogs to enhance blood-brain barrier penetration for CNS targets .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the piperidine ring to modulate receptor binding affinity .
- In silico docking : Use AutoDock Vina to predict interactions with targets like RORγ (relevant in autoimmune diseases), leveraging crystal structures from the PDB .
Q. What experimental models are suitable for evaluating its pharmacokinetic (PK) profile?
- In vitro assays : Caco-2 cell monolayers to assess permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
- Microsomal stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t½ > 30 min preferred) .
- In vivo PK : Administer intravenously/orally to rodents, with plasma sampling over 24h for AUC and clearance calculations .
Q. How can contradictory data on its mechanism of action be resolved?
- Target deconvolution : CRISPR-Cas9 knockout screens to identify essential genes/pathways affected by the compound .
- Biochemical assays : Fluorescence polarization assays to quantify binding to putative targets (e.g., kinases, GPCRs) .
- Cross-validation : Compare transcriptomic profiles (RNA-seq) from treated vs. untreated cells to pinpoint downstream effects .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Intermediate solubility : Optimize solvent systems (e.g., DMF/THF mixtures) for intermediates prone to precipitation .
- Catalyst selection : Switch from homogeneous (e.g., Pd/C) to heterogeneous catalysts to improve yield and reduce metal contamination .
- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
